molecular formula C7H8BrNO4 B14274202 2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- CAS No. 129779-14-2

2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)-

Cat. No.: B14274202
CAS No.: 129779-14-2
M. Wt: 250.05 g/mol
InChI Key: GDKVUAJKAVYYIG-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- is a chemical compound with the molecular formula C7H8BrNO4 It is a derivative of pyrrolidinedione, featuring a brominated oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and refinement to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidinedione derivatives .

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- involves its interaction with molecular targets through its brominated oxopropoxy group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it valuable in specialized research and industrial contexts .

Properties

CAS No.

129779-14-2

Molecular Formula

C7H8BrNO4

Molecular Weight

250.05 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromopropanoate

InChI

InChI=1S/C7H8BrNO4/c1-4(8)7(12)13-9-5(10)2-3-6(9)11/h4H,2-3H2,1H3

InChI Key

GDKVUAJKAVYYIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)Br

Origin of Product

United States

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